molecular formula C16H28ClNO2 B13724994 Methyl 4-((cyclopentylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride

Methyl 4-((cyclopentylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride

Cat. No.: B13724994
M. Wt: 301.9 g/mol
InChI Key: MXQYVCYMYITGBX-UHFFFAOYSA-N
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Description

Methyl 4-((cyclopentylmethyl)amino)bicyclo[222]octane-1-carboxylate hydrochloride is a chemical compound that belongs to the class of bicyclic compounds It is characterized by a bicyclo[222]octane core structure, which is a common motif in various natural products and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((cyclopentylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride typically involves a multi-step process. One common method includes the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions. This process involves a tandem reaction that allows for the rapid formation of the bicyclic structure with high enantioselectivity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to produce this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((cyclopentylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the bicyclic structure or the amino group.

    Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted bicyclo[2.2.2]octane derivatives .

Scientific Research Applications

Methyl 4-((cyclopentylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-((cyclopentylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate hydrochloride
  • Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate
  • Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride

Uniqueness

Methyl 4-((cyclopentylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride is unique due to the presence of the cyclopentylmethylamino group, which imparts distinct chemical and biological properties. This modification can enhance its binding affinity to specific targets and alter its reactivity compared to similar compounds .

Properties

Molecular Formula

C16H28ClNO2

Molecular Weight

301.9 g/mol

IUPAC Name

methyl 4-(cyclopentylmethylamino)bicyclo[2.2.2]octane-1-carboxylate;hydrochloride

InChI

InChI=1S/C16H27NO2.ClH/c1-19-14(18)15-6-9-16(10-7-15,11-8-15)17-12-13-4-2-3-5-13;/h13,17H,2-12H2,1H3;1H

InChI Key

MXQYVCYMYITGBX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CCC(CC1)(CC2)NCC3CCCC3.Cl

Origin of Product

United States

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